molecular formula C16H18N2O4 B3062124 (E)-but-2-enedioic acid;3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine CAS No. 179120-52-6

(E)-but-2-enedioic acid;3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B3062124
CAS No.: 179120-52-6
M. Wt: 302.32 g/mol
InChI Key: BCPPKHPWLRPWBJ-WLHGVMLRSA-N
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Chemical Reactions Analysis

SIB-1765F undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SIB-1765F has several scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of nicotinic acetylcholine receptor agonists.

    Biology: It helps in understanding the role of nicotinic acetylcholine receptors in various biological processes.

    Medicine: SIB-1765F is investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

    Industry: It may have applications in the development of new drugs targeting nicotinic acetylcholine receptors

Mechanism of Action

SIB-1765F exerts its effects by selectively activating nicotinic acetylcholine receptors. It displaces [3H]-nicotine and [3H]-cytisine binding with high affinity, indicating its potency as a nicotinic acetylcholine receptor agonist. The activation of these receptors leads to the release of neurotransmitters such as dopamine, which mediates its pharmacological effects .

Comparison with Similar Compounds

SIB-1765F is compared with other nicotinic acetylcholine receptor agonists such as nicotine and epibatidine. Unlike nicotine, which non-selectively activates nicotinic acetylcholine receptors, SIB-1765F shows subtype selectivity, making it a valuable tool for studying specific receptor subtypes. Epibatidine, another potent nicotinic acetylcholine receptor agonist, has a different pharmacological profile and higher toxicity compared to SIB-1765F .

Similar compounds include:

Properties

CAS No.

179120-52-6

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BCPPKHPWLRPWBJ-WLHGVMLRSA-N

Isomeric SMILES

CN1CCCC1C2=CN=CC(=C2)C#C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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